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Ethanone, 2-methoxy-1-(2-thienyl)-

Cat. No.: B3045373
CAS No.: 105729-09-7
M. Wt: 156.2 g/mol
InChI Key: GNPJSVWAZAWZPR-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Thiophene-Containing Ketones

Ethanone (B97240), 2-methoxy-1-(2-thienyl)- belongs to the family of thiophene-containing ketones. Structurally, it is characterized by a central ethanone core. The carbonyl group of the ethanone is directly attached to the C2 position of a thiophene (B33073) ring, and a methoxy (B1213986) group (-OCH3) is bonded to the alpha-carbon (the carbon adjacent to the carbonyl group).

The systematic IUPAC name for this compound is 2-methoxy-1-(thiophen-2-yl)ethan-1-one . The nomenclature can be broken down as follows:

"ethan-1-one" indicates a two-carbon chain with a ketone functional group at the first carbon.

"1-(thiophen-2-yl)" specifies that a thiophene ring is attached via its second position to the first carbon of the ethanone chain.

"2-methoxy" denotes the presence of a methoxy group on the second carbon of the ethanone chain.

This compound is a derivative of the more basic structure, 2-acetylthiophene (B1664040), also known as Ethanone, 1-(2-thienyl)-. nist.govepa.gov The presence of the α-methoxy group significantly influences the electronic properties and reactivity of the ketone.

Table 1: Chemical Identification of Ethanone, 2-methoxy-1-(2-thienyl)- and Related Compounds

Compound Name IUPAC Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Ethanone, 2-methoxy-1-(2-thienyl)- 2-methoxy-1-(thiophen-2-yl)ethan-1-one 120974-93-0 C₇H₈O₂S 156.20
Ethanone, 1-(2-thienyl)- 1-(thiophen-2-yl)ethan-1-one 88-15-3 C₆H₆OS 126.18 epa.gov

Academic Significance of α-Methoxyketones

α-Methoxyketones, the class of compounds to which Ethanone, 2-methoxy-1-(2-thienyl)- belongs, are valuable intermediates in organic synthesis. The methoxy group at the alpha position to a carbonyl is not merely a passive substituent; it actively participates in and influences the outcome of chemical reactions.

The academic significance of α-methoxyketones stems from several key aspects:

Chiral Auxiliaries and Asymmetric Synthesis: The oxygen atom of the methoxy group can act as a coordinating site for metal catalysts, enabling stereocontrolled reactions on the ketone or adjacent carbons. This is crucial in the synthesis of enantiomerically pure pharmaceutical compounds.

Precursors to Complex Molecules: The α-methoxy group can be a leaving group or can direct further functionalization. For instance, α-methoxyketones can be transformed into various other structures, such as α-hydroxy ketones or α,β-unsaturated ketones, which are versatile building blocks in the synthesis of natural products and other complex organic molecules.

Mechanistic Studies: The presence of the methoxy group provides a probe for studying reaction mechanisms. For example, in the crystal structure of a related β-thiocarbonyl compound, the methoxy and carbonyl oxygen atoms were found to be synperiplanar, a conformation that influences intermolecular interactions. researchgate.net

Radical Chemistry: α-(Acyloxy)alkyl radicals, which can be derived from related structures, are key intermediates in polymerization and can be used in the synthesis of small molecules. nih.gov The addition of xanthates to vinyl esters, for instance, can produce precursors for thiophenes. nih.gov

The synthesis of α-methoxyketones can be achieved through various methods, including the Hoesch reaction, which involves the reaction of a nitrile (like methoxyacetonitrile) with a phenol (B47542) derivative. chemicalbook.com Another common approach is the Friedel-Crafts acylation using a methoxyacetyl chloride derivative. chemicalbook.com

Importance of the Thiophene Heterocycle in Organic Synthesis and Materials Science

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone of modern organic chemistry. numberanalytics.comnumberanalytics.com Its unique electronic and structural properties make it an exceptionally versatile building block in both organic synthesis and materials science. numberanalytics.comresearchgate.net

In Organic Synthesis:

Bioisostere of Benzene (B151609): Thiophene is often considered a bioisostere of the benzene ring. Its similar size and aromatic character allow it to be substituted for a benzene ring in drug candidates to modulate potency, selectivity, and metabolic stability. Thiophene derivatives are found in numerous pharmaceuticals, including antidepressants, antihypertensives, and analgesics. researchgate.netrsc.org

Reactive Building Block: Thiophene undergoes a variety of chemical transformations. It readily participates in electrophilic aromatic substitution reactions, metalation (especially with strong bases like butyllithium), and various cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, enabling the construction of complex molecular architectures. numberanalytics.com

Synthesis of Fused Heterocycles: Thiophene serves as a starting material for the synthesis of more complex, fused heterocyclic systems which are often found in pharmacologically active compounds. numberanalytics.com

In Materials Science:

Conductive Polymers: The sulfur atom in the thiophene ring contributes to the π-electron system, which facilitates charge transport. numberanalytics.com This property is harnessed in the creation of conducting polymers like polythiophenes and oligothiophenes. These materials are integral to the development of organic electronics. numberanalytics.comresearchgate.net

Organic Electronics: Thiophene-based materials are widely used as active components in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (solar cells). researchgate.net Their advantages include high charge carrier mobility, thermal stability, and the potential for low-cost fabrication. researchgate.net

Optical Materials and Sensors: The photophysical properties of thiophene derivatives make them suitable for applications in bioimaging and as components of chemical sensors. researchgate.net Their ability to be functionalized allows for the fine-tuning of their absorption and emission characteristics.

The discovery of thiophene as a contaminant in coal tar benzene highlighted its similar physical properties to benzene, such as boiling point. derpharmachemica.com Industrially, thiophene can be synthesized by the high-temperature reaction of n-butane with sulfur. derpharmachemica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2S B3045373 Ethanone, 2-methoxy-1-(2-thienyl)- CAS No. 105729-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPJSVWAZAWZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547048
Record name 2-Methoxy-1-(thiophen-2-yl)ethan-1-one
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Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105729-09-7
Record name 2-Methoxy-1-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105729-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1-(thiophen-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethanone, 2 Methoxy 1 2 Thienyl and Analogous α Methoxy Thienyl Ketones

Strategies for Constructing the α-Methoxyketone Moiety

The construction of the α-methoxyketone moiety is a key challenge in the synthesis of these target compounds. The following sections detail several effective strategies.

A modern and environmentally conscious approach to α-methoxylated ketones involves an electrochemical reaction. organic-chemistry.org This method utilizes enol acetates, derived from parent ketones, and employs methanol (B129727) (MeOH) as a readily available and inexpensive radical source. organic-chemistry.orgacs.org The process generates valuable α-methoxy ketones under mild electrolysis conditions, often resulting in good yields. organic-chemistry.org This synthetic strategy is notable for avoiding harsh reagents and expensive metal catalysts, aligning with the principles of green chemistry. organic-chemistry.org The reaction can be applied to enol acetates derived from a variety of ketones, including aromatic, alkyl, and alicyclic types, reacting them with free alcohols to achieve intermolecular alkoxylation. nih.govresearchgate.net

The efficiency of the electrochemical α-methoxylation is highly dependent on the optimization of electrolysis parameters. Research has identified specific conditions to maximize yield and performance. organic-chemistry.org The process typically occurs in an undivided cell, which simplifies the reactor setup. organic-chemistry.org Key components include the choice of electrodes and the electrolyte system. A graphite (B72142) anode and a nickel (Ni) cathode are often used. organic-chemistry.org The electrolyte plays a crucial role, with potassium iodide (KI) being an effective choice. organic-chemistry.org Additives such as acetic acid (AcOH) and silver carbonate (Ag₂CO₃) can further enhance the reaction, with acetonitrile (B52724) (MeCN) serving as the solvent. organic-chemistry.org

Table 1: Optimized Conditions for Electrochemical α-Methoxylation

Parameter Optimized Condition
Anode Material Graphite
Cathode Material Nickel (Ni)
Electrolyte Potassium Iodide (KI)
Additives Acetic Acid (AcOH), Silver Carbonate (Ag₂CO₃)
Solvent Acetonitrile (MeCN)
Cell Type Undivided Cell

This table summarizes the optimized electrolysis conditions for the synthesis of α-methoxy ketones from enol acetates as identified in research studies. organic-chemistry.org

Electrochemical methods for α-methoxylation exhibit broad functional group tolerance, making them highly versatile. organic-chemistry.org The reaction is compatible with a range of ketone substrates, including cyclic ketones (from 5- to 12-membered rings), acyclic ketones, and aryl-conjugated systems. chemrxiv.org Studies have demonstrated its effectiveness with various substituents on phenyl rings. organic-chemistry.org Furthermore, the methodology tolerates sensitive and Lewis-basic functionalities. chemrxiv.org This includes acid-labile groups like ketals, protecting groups such as Boc-protected amines and TBS-protected alcohols, and heteroatoms. chemrxiv.org The scalability of the process has also been demonstrated, highlighting its potential for application in larger-scale organic synthesis. organic-chemistry.orgacs.org

An alternative strategy for synthesizing α-methoxyketones is through a ketone homologation process. rsc.org This method involves the rearrangement of hydroxy sulfones mediated by a Lewis acid, specifically zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄). rsc.org The process begins with the formation of an adduct between a ketone and the anion derived from [(methoxymethyl)sulfonyl]benzene. rsc.org When this adduct is treated with ZrCl₄, it undergoes an efficient and regioselective rearrangement to yield the desired α-methoxyketone. rsc.org This procedure extends the utility of sulfone-mediated homologation to include monocyclic and acyclic ketones. rsc.org

The Hoesch reaction, also known as the Houben-Hoesch reaction, represents a classical approach to forming aryl ketones and is a type of Friedel-Crafts acylation. wikipedia.org The reaction involves the condensation of a nitrile with an electron-rich aromatic or heteroaromatic compound, such as thiophene (B33073), in the presence of hydrogen chloride (HCl) and a Lewis acid catalyst. wikipedia.org

The mechanism proceeds in two main steps. First, a nucleophilic addition of the arene to the nitrile, activated by the Lewis acid, forms an imine intermediate. wikipedia.org This imine is then hydrolyzed during an aqueous workup to produce the final aryl ketone. wikipedia.org For the synthesis of a 2-acylthiophene derivative, thiophene would act as the electron-rich arene. The arene must be sufficiently activated for the reaction to proceed, making it suitable for compounds like phenols, anilines, and electron-rich heterocycles. wikipedia.org

The o-Iodoxybenzoic acid (IBX) method provides a pathway to synthesize ketones from carboxylic acid precursors, which can be particularly useful when other methods fail. tubitak.gov.trtubitak.gov.tr Classical approaches to convert carboxylic acids to ketones, such as via the acid halide, can result in very low yields or the formation of polymeric byproducts, especially with reactive methoxy-phenyl groups. tubitak.gov.trtubitak.gov.tr The IBX method circumvents these issues by using a multi-step process that avoids the formation of a highly reactive acid halide. tubitak.gov.tr

The general strategy involves first reducing the carboxylic acid to its corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). tubitak.gov.tr The resulting alcohol is then oxidized to the target ketone using IBX, a stable, non-toxic, and selective oxidizing agent, often in a solvent like dimethyl sulfoxide (B87167) (DMSO). tubitak.gov.trresearchgate.net This method has been shown to produce high yields of ketones where other methods were unsuccessful. tubitak.gov.trtubitak.gov.tr

Table 2: General Steps of the IBX Method for Ketone Synthesis from Carboxylic Acids

Step Transformation Reagents
1 Reduction of Carboxylic Acid Lithium Aluminum Hydride (LiAlH₄)
2 Oxidation of Alcohol o-Iodoxybenzoic Acid (IBX) in DMSO

This table outlines the two-stage process for converting a carboxylic acid into a ketone using the IBX oxidation method. tubitak.gov.tr

Electrochemical Syntheses utilizing Enol Acetates and Methanol as Radical Sources

Introducing the 2-Thienyl Moiety: Key Strategies

The formation of the bond between the thiophene ring and the acyl group is a critical step in the synthesis of the target compounds. Several powerful methods are employed, including the classical Friedel-Crafts acylation and modern cross-coupling techniques.

Friedel-Crafts Acylation of Thiophene Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for producing aryl ketones. sigmaaldrich.comyoutube.comkhanacademy.orgyoutube.com It involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. sigmaaldrich.comsaskoer.ca For the synthesis of Ethanone (B97240), 2-methoxy-1-(2-thienyl)-, this would typically involve the reaction of thiophene with methoxyacetyl chloride.

The mechanism of Friedel-Crafts acylation on the thiophene ring proceeds through an electrophilic aromatic substitution pathway. saskoer.cabyjus.com The Lewis acid catalyst activates the acylating agent, generating a highly electrophilic acylium ion. youtube.comsaskoer.cabyjus.com The electron-rich thiophene ring then attacks this electrophile.

A crucial aspect of this reaction is its regioselectivity. Acylation of unsubstituted thiophene occurs preferentially at the C2 position. stackexchange.comechemi.com This preference is explained by the superior stability of the carbocation intermediate formed during C2 attack. stackexchange.comechemi.com This intermediate allows for the positive charge to be delocalized over a greater number of resonance structures, including one where the sulfur atom's lone pair participates, compared to the intermediate formed from C3 attack. stackexchange.comechemi.com The intermediate from C2 attack is a linearly conjugated system, which is energetically more favorable than the cross-conjugated system resulting from C3 attack. stackexchange.com

The choice of Lewis acid catalyst and the reaction conditions are critical for a successful Friedel-Crafts acylation of thiophene. Common Lewis acids include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and zinc halides. saskoer.cawikipedia.orggoogle.com However, the high reactivity of thiophene compared to benzene (B151609) means that milder catalysts can often be employed.

Challenges can arise from the interaction of the Lewis acid with the sulfur atom of the thiophene ring, which can lead to side reactions and reduced yields. google.com The choice of solvent is also important, with dichloromethane (B109758) being a commonly used solvent for these reactions. sci-hub.ru Researchers have explored various catalyst systems to optimize the reaction, including using smaller, less than stoichiometric amounts of zinc halides to effectively promote the acylation of thiophene. google.com

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation

Lewis AcidCommon ApplicationsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃)Widely used for various aromatic systems. saskoer.caHigh reactivity.Can complex with the product ketone, requiring more than stoichiometric amounts; can cause undesirable side reactions with heterocycles. youtube.comgoogle.com
Stannic Chloride (SnCl₄)Used for the acylation of thiophene to produce 2-acetylthiophene (B1664040). wikipedia.orgresearchgate.netMilder than AlCl₃, can lead to cleaner reactions.
Zinc Halides (e.g., ZnCl₂)Effective for the acylation of heterocycles like thiophene and furan. google.comorganic-chemistry.orgCan be used in catalytic amounts, minimizing side reactions. google.com
Copper(II) triflate (Cu(OTf)₂)Efficient catalyst for acylation under mild conditions. sci-hub.ruorganic-chemistry.orgLow cost and provides high yields. sci-hub.ruorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling for Thienyl Ketone Formation

An alternative to Friedel-Crafts acylation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction has become a versatile tool for forming carbon-carbon bonds. researchgate.netntnu.nonih.gov In the context of thienyl ketone synthesis, this would typically involve the coupling of a thienylboronic acid with an acyl chloride. nih.govtandfonline.com

This method offers several advantages over traditional Friedel-Crafts acylation, including milder reaction conditions, higher regioselectivity, and greater functional group tolerance. nih.govresearchgate.net The development of anhydrous reaction conditions has been a key advancement, allowing for the successful coupling of organoboronic acids with acyl chlorides. nih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields, with XPhos precatalysts showing particular effectiveness for couplings involving thienylboronic acids. ntnu.no

Synthesis of 2-Acetylthiophene as a Precursor

2-Acetylthiophene is a key intermediate in the synthesis of many thiophene-containing compounds and can serve as a starting point for producing α-methoxy thienyl ketones. wikipedia.orgmdpi.com It is commercially available and can be synthesized through the Friedel-Crafts acylation of thiophene with acetyl chloride or acetic anhydride. wikipedia.orgchemeducator.org Stannic chloride is a commonly used catalyst for this transformation. wikipedia.org The synthesis of 2-acetylthiophene has been well-documented and optimized over the years, including methods that utilize iodine as a catalyst with acetic anhydride. chemeducator.org

Multi-Step Synthetic Sequences and Chemo-Regioselectivity Studies

The synthesis of more complex α-methoxy thienyl ketones often requires multi-step sequences where chemo- and regioselectivity are major considerations. For instance, starting from a substituted thiophene, the introduction of the acyl group must be directed to the desired position.

One common strategy involves the Vilsmeier-Haack reaction to introduce a formyl group, which can then be further elaborated. mdpi.com For example, acetophenones can be converted to β-chloroacroleins, which then react with sodium sulfide (B99878) and chloroacetone (B47974) to form 5-aryl-2-acetylthiophenes. mdpi.com This multi-step approach allows for the construction of highly substituted thiophene derivatives with precise control over the substitution pattern.

The synthesis of related structures, such as 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628) from eugenol, also highlights the use of multi-step sequences involving etherification, esterification, and amidation to build complex molecules with specific functionalities. kemdikbud.go.id Similarly, the synthesis of (7-methoxy-1-naphthyl)acetonitrile, an intermediate for agomelatine, involves a sequence of reactions including reduction and coupling with acetic anhydride. google.com These examples underscore the importance of carefully planned synthetic routes to achieve the desired chemo- and regioselectivity in complex molecules.

Chemical Reactivity and Transformations of Ethanone, 2 Methoxy 1 2 Thienyl

Oxidative Transformations of the Carbonyl and Thiophene (B33073) Moieties

The presence of both a ketone and a thiophene ring allows for selective or concurrent oxidation depending on the reagents and reaction conditions employed.

The α-methoxy ketone structure of Ethanone (B97240), 2-methoxy-1-(2-thienyl)- can undergo oxidative cleavage. A notable reaction is the Baeyer-Villiger oxidation, which converts ketones into esters. wikipedia.orgorganic-chemistry.org In this case, treatment with a peroxyacid would lead to the insertion of an oxygen atom between the carbonyl carbon and the adjacent thienyl or methoxymethyl group. The regioselectivity of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. Generally, groups that can better stabilize a positive charge have a higher tendency to migrate. organic-chemistry.orglibretexts.org This would likely result in the formation of an ester.

Vigorous oxidation can lead to the degradation of the thiophene ring. Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) can cleave the aromatic ring, ultimately leading to the formation of carboxylic acids. nitrkl.ac.inmasterorganicchemistry.com The exact products would depend on the severity of the conditions. Oxidation of the thiophene sulfur is also a primary transformation, leading to the formation of a thiophene-S-oxide, which can be further oxidized to a thiophene-S,S-dioxide (a sulfone). nih.gov These oxidized thiophene species are often unstable and can undergo further reactions.

A variety of oxidizing agents can be utilized to effect these transformations. The choice of reagent is crucial for achieving the desired selectivity between the carbonyl group and the thiophene ring.

Baeyer-Villiger Oxidation: This reaction is typically carried out using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. rsc.orglibretexts.org Lewis acids can also be used in conjunction with hydrogen peroxide to catalyze this transformation. organic-chemistry.org

Thiophene Ring Oxidation: Hydrogen peroxide (H₂O₂), often in the presence of a catalyst like methyltrioxorhenium(VII), can selectively oxidize the sulfur atom in the thiophene ring to form the corresponding sulfoxide (B87167) and sulfone. nih.gov Acid-catalyzed hydrogen peroxide has also been shown to oxidize thiophene. researchgate.net

Vigorous Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions (e.g., elevated temperatures) are required for the oxidative cleavage of the thiophene ring. researchgate.netlibretexts.org

Table 1: Oxidative Transformations and Reagents

Transformation Product Type Reagent(s)
Baeyer-Villiger Oxidation Ester m-CPBA, Peracetic acid, H₂O₂/Lewis Acid
Thiophene Sulfur Oxidation Thiophene-S-oxide, Thiophene-S,S-dioxide H₂O₂, Methyltrioxorhenium(VII)
Thiophene Ring Cleavage Carboxylic Acids KMnO₄, K₂Cr₂O₇ (vigorous conditions)

Reductive Reactions of the Ketone Functionality

The ketone carbonyl group is readily susceptible to reduction, leading to the formation of either an alcohol or a completely deoxygenated alkane.

Reduction of the carbonyl group in Ethanone, 2-methoxy-1-(2-thienyl)- yields the corresponding secondary alcohol, 2-methoxy-1-(2-thienyl)ethanol. This transformation is a common and high-yielding reaction in organic synthesis. masterorganicchemistry.com

For a more profound reduction, the carbonyl group can be completely removed and converted into a methylene (B1212753) (CH₂) group. This deoxygenation reaction results in the formation of the corresponding alkane, 2-methoxy-1-(2-thienyl)ethane. This is typically achieved through reactions like the Wolff-Kishner or Clemmensen reductions. organic-chemistry.orgwikipedia.org

The choice of reducing agent dictates whether the product is an alcohol or an alkane.

Reduction to Alcohols: Metal hydride reagents are most commonly used for the reduction of ketones to secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and is also effective, but less selective if other reducible functional groups are present. harvard.edu

Reduction to Alkanes:

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base (like potassium hydroxide) at high temperatures in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgbyjus.comorganic-chemistry.orgyoutube.com These conditions are harsh and basic.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. organic-chemistry.orgwikipedia.organnamalaiuniversity.ac.in These strongly acidic conditions make it complementary to the Wolff-Kishner reduction for substrates that are sensitive to strong bases.

Stereochemical Considerations: The reduction of the prochiral ketone in Ethanone, 2-methoxy-1-(2-thienyl)- to the alcohol 2-methoxy-1-(2-thienyl)ethanol creates a new stereocenter at the carbon bearing the hydroxyl group. The use of achiral reducing agents like NaBH₄ or LiAlH₄ will result in a racemic mixture of the (R) and (S) enantiomers of the alcohol. The reduction of α-alkoxy ketones can sometimes proceed with a degree of stereoselectivity due to chelation control with certain reagents, but specific studies on this substrate are needed to confirm such effects. rushim.ruarkat-usa.org

Table 2: Reductive Transformations and Reagents

Transformation Product Reagent(s) Conditions
Carbonyl Reduction 2-methoxy-1-(2-thienyl)ethanol NaBH₄, LiAlH₄ Mild, often alcoholic solvents
Deoxygenation 2-methoxy-1-(2-thienyl)ethane Hydrazine (NH₂NH₂), KOH Basic, high temperature
Deoxygenation 2-methoxy-1-(2-thienyl)ethane Zinc Amalgam (Zn(Hg)), HCl Acidic, heating

Substitution Reactions Involving the Methoxy (B1213986) Group and Thiophene Ring

Substitution reactions on either the methoxy group or the thiophene ring are also possible, although the reactivity is significantly influenced by the existing functional groups.

The thiophene ring can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts acylation. chemeducator.orgbrainly.in However, the acetyl group attached to the thiophene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. mdpi.com Thiophene itself is more reactive than benzene (B151609) towards electrophilic substitution, typically at the 2-position. pearson.com In 2-acetylthiophene (B1664040), the deactivating effect of the carbonyl group would make further substitution more difficult and would direct incoming electrophiles primarily to the 5-position, and to a lesser extent, the 4-position.

Nucleophilic substitution of the methoxy group is generally challenging as methoxide (B1231860) (CH₃O⁻) is a poor leaving group. While SN2 reactions are known to be facile on α-halo ketones, the methoxy group is not readily displaced by most nucleophiles under standard conditions. youtube.com Conversion of the α-methoxy group into a better leaving group, for instance by protonation of the oxygen under strongly acidic conditions, could potentially facilitate substitution, but this would likely compete with reactions on the thiophene ring or the carbonyl group.

Nucleophilic Substitution Reactions of the Methoxy Moiety

The methoxy group (—OCH₃) alpha to the carbonyl is generally a poor leaving group. However, under acidic conditions, it can be cleaved. This O-demethylation is a crucial transformation for converting methoxy-substituted compounds into their corresponding hydroxy derivatives. chem-station.com

Strong Brønsted acids, such as 47% hydrobromic acid (HBr), or potent Lewis acids are typically required for this ether cleavage. chem-station.commasterorganicchemistry.com The reaction with a Brønsted acid involves protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). A subsequent nucleophilic attack by the bromide ion on the adjacent carbon results in the substitution product. masterorganicchemistry.comlibretexts.org

Strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are also highly effective for demethylation. chem-station.comgoogle.com The mechanism involves the Lewis acid coordinating to the ether oxygen, which activates the C—O bond for cleavage. The choice of reagent can be critical, as harsh conditions might affect other functional groups in the molecule. chem-station.com For instance, BBr₃ is a very powerful reagent often used at low temperatures, while AlCl₃ may require heating. chem-station.com

Table 1: Reagents for O-Demethylation of Methoxy Ethers

Reagent Typical Conditions Mechanism Type Reference
Boron tribromide (BBr₃) Dichloromethane (B109758), -78°C to room temp. Lewis Acid Catalyzed chem-station.com
Aluminum chloride (AlCl₃) Dichloromethane or Acetonitrile (B52724), heat Lewis Acid Catalyzed chem-station.comgoogle.com
Hydrobromic acid (HBr) 47% aqueous solution, heat to ~130°C Brønsted Acid Catalyzed chem-station.com

Electrophilic Aromatic Substitution on the Thiophene Nucleus

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. wikipedia.org However, the presence of the 2-acetyl group, which is an electron-withdrawing and deactivating group, significantly influences the regioselectivity of these reactions. The acetyl group directs incoming electrophiles primarily to the 5-position and, to a lesser extent, the 4-position of the thiophene ring. The α-methoxy group on the side chain has a negligible electronic effect on the aromatic ring itself.

Halogenation: Thiophene halogenates very readily, and controlling the reaction to achieve mono-substitution requires specific conditions. iust.ac.ir For 2-acetylthiophene, bromination can be directed to the 4-position by using "catalyst swamping conditions," which involve a large excess of a Lewis acid like aluminum chloride (AlCl₃). thieme-connect.com This method prevents bromination at the more reactive 5-position. Bromination can also occur on the α-carbon of the acetyl group, but electrophilic substitution on the ring is a competing and often favored pathway.

Table 2: Conditions for Bromination of 2-Acetylthiophene Derivatives

Reagent(s) Position of Substitution Conditions Yield Reference
Br₂, AlCl₃ (2.5 equiv) 4-position CH₂Cl₂, 0-5 °C, 1.5 h 90-95% thieme-connect.com

Nitration: The nitration of thiophene is complex and can be explosive if not controlled. stackexchange.com Milder nitrating agents are preferred. For substrates like 2-acetylthiophene, the deactivating nature of the acetyl group makes the reaction more controllable. Nitration with nitric acid in acetic anhydride (B1165640) is a common method. orgsyn.org The reaction yields a mixture of 2-acetyl-4-nitrothiophene and 2-acetyl-5-nitrothiophene.

Sulfonation: Information specifically on the sulfonation of Ethanone, 2-methoxy-1-(2-thienyl)- is scarce. However, based on the known reactivity of 2-acetylthiophene, sulfonation would be expected to occur at the 5- or 4-position. The reaction typically uses a sulfonating agent like sulfur trioxide (SO₃) in a complex with pyridine (B92270) or dioxane to moderate its reactivity.

The Friedel-Crafts acylation is a cornerstone reaction for synthesizing aryl ketones, including the parent compound 2-acetylthiophene from thiophene and an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid (e.g., SnCl₄, ZnCl₂) or a solid acid catalyst. google.comwikipedia.org

However, performing a second Friedel-Crafts acylation on a molecule that already contains an acyl group, such as Ethanone, 2-methoxy-1-(2-thienyl)-, is challenging. The existing acetyl group deactivates the thiophene ring towards further electrophilic attack, making the reaction difficult under standard conditions. sigmaaldrich.com While methods for synthesizing 2,4-diacylthiophenes exist, they typically proceed through multi-step sequences from different starting materials rather than a direct second Friedel-Crafts acylation of a 2-acylthiophene. acs.org

Derivatization and Functional Group Interconversions

The ketone functionality in Ethanone, 2-methoxy-1-(2-thienyl)- is a prime site for various derivatization reactions, allowing for significant structural modifications.

Oxime Formation from the Ketone

Ketones readily react with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) to form oximes. orgsyn.org This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. The reaction is typically carried out in a solvent like ethanol, sometimes with a base like pyridine to neutralize the liberated acid. orgsyn.org The product from Ethanone, 2-methoxy-1-(2-thienyl)- would be (E/Z)-2-methoxy-1-(2-thienyl)ethanone oxime.

Table 3: General Conditions for Oxime Formation

Reactants Reagents/Catalyst Solvent Conditions Product Reference
Acetophenone (B1666503), Hydroxylamine hydrochloride Pyridine Ethanol 60 °C, 75 min Acetophenone oxime orgsyn.org

Condensation Reactions, e.g., Chalcone (B49325) Derivatives Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation. wikipedia.org This reaction is a base-catalyzed aldol (B89426) condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org Ethanone, 2-methoxy-1-(2-thienyl)- can serve as the ketone component, reacting with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent such as ethanol.

The reaction proceeds by the deprotonation of the α-carbon of the ketone (the one between the carbonyl and the methoxy group is not typically enolized; rather, the methyl group of the parent 2-acetylthiophene would be) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the α,β-unsaturated carbonyl system characteristic of chalcones. This synthesis provides a straightforward route to novel chalcone derivatives containing a thiophene ring. mdpi.com

Table 4: Typical Claisen-Schmidt Condensation for Chalcone Synthesis

Ketone Aldehyde Base Solvent General Outcome Reference

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For "Ethanone, 2-methoxy-1-(2-thienyl)-", both ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of "Ethanone, 2-methoxy-1-(2-thienyl)-" is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the methoxy (B1213986) and methylene (B1212753) groups.

Thiophene Protons: The 2-substituted thiophene ring will exhibit a characteristic set of three coupled protons. The proton at position 5 (H-5) is expected to appear as a doublet of doublets, coupled to H-4 and H-3. The proton at position 3 (H-3) would also be a doublet of doublets, coupled to H-4 and H-5. The proton at position 4 (H-4) would appear as a doublet of doublets, coupled to both H-3 and H-5. Their chemical shifts would typically fall in the aromatic region, generally between 7.0 and 8.0 ppm.

Methylene Protons (-CH₂-) : The two protons of the methylene group adjacent to the carbonyl group are expected to appear as a singlet in the range of 4.0-4.5 ppm.

Methoxy Protons (-OCH₃) : The three protons of the methoxy group will present as a sharp singlet, typically resonating in the 3.3-3.8 ppm region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. For "Ethanone, 2-methoxy-1-(2-thienyl)-", seven unique carbon signals are anticipated.

Carbonyl Carbon (C=O) : The ketone carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 185-195 ppm.

Thiophene Carbons : The four carbons of the thiophene ring will show signals in the aromatic region (125-145 ppm). The carbon atom attached to the carbonyl group (C-2) will be the most downfield of the ring carbons.

Methylene Carbon (-CH₂-) : The carbon of the methylene group is expected to resonate in the range of 70-80 ppm, influenced by the adjacent oxygen and carbonyl groups.

Methoxy Carbon (-OCH₃) : The methoxy carbon signal is expected to appear upfield, typically in the 55-60 ppm range. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Ethanone (B97240), 2-methoxy-1-(2-thienyl)-

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene H-3, H-4, H-5 7.0 - 8.0 125.0 - 145.0
Methylene (-CH₂-) 4.0 - 4.5 70.0 - 80.0
Methoxy (-OCH₃) 3.3 - 3.8 55.0 - 60.0
Carbonyl (C=O) - 185.0 - 195.0

Detailed conformational analysis of "Ethanone, 2-methoxy-1-(2-thienyl)-" using NMR data is not available in the current body of scientific literature. Such an analysis would typically require advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to determine the spatial proximity of different protons and thus deduce the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR and Raman spectra of "Ethanone, 2-methoxy-1-(2-thienyl)-" would be dominated by absorptions corresponding to the ketone, ether, and thiophene functionalities.

C=O Stretch : A strong and sharp absorption band for the ketone carbonyl group is expected in the region of 1660-1680 cm⁻¹. This is a characteristic feature of aryl ketones.

C-O-C Stretch : The methoxy group will exhibit a characteristic C-O (ether) stretching vibration, typically appearing as a strong band in the 1250-1000 cm⁻¹ region.

Thiophene Ring Vibrations : The thiophene ring will show several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and ring breathing modes at lower frequencies.

C-H Stretch : The C-H stretching vibrations of the methylene and methoxy groups are expected in the 2850-3000 cm⁻¹ range.

For comparison, the IR spectrum of the related compound 1-(2-thienyl)ethanone shows a strong carbonyl absorption around 1665 cm⁻¹. nist.gov Similarly, 2-methoxyacetophenone (B1211565) exhibits a strong carbonyl peak and ether C-O stretching bands. nist.gov

Table 2: Predicted Characteristic IR Absorption Bands for Ethanone, 2-methoxy-1-(2-thienyl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Thiophene C-H Stretch ~3100 Medium
Aliphatic C-H Stretch 2850-3000 Medium
Ketone C=O Stretch 1660-1680 Strong
Thiophene C=C Stretch 1500-1600 Medium-Strong
Ether C-O-C Asymmetric Stretch ~1250 Strong
Ether C-O-C Symmetric Stretch ~1050 Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The molecular formula of "Ethanone, 2-methoxy-1-(2-thienyl)-" is C₇H₈O₂S, which corresponds to a molecular weight of approximately 156.20 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass to several decimal places.

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺˙) would undergo fragmentation. The predicted fragmentation pattern would involve the following key cleavages:

Alpha-Cleavage : The most common fragmentation for ketones is the cleavage of the bonds adjacent to the carbonyl group. This could lead to the loss of a methoxymethyl radical (•CH₂OCH₃, mass 45) to form the thienoyl cation at m/z 111. Alternatively, loss of the thienyl radical (mass 83) could form a cation at m/z 73.

Formation of the Thienyl Cation : A prominent peak at m/z 83, corresponding to the thienyl cation, is also possible.

Loss of CO : The thienoyl cation (m/z 111) could further lose a molecule of carbon monoxide (CO, mass 28) to yield a fragment at m/z 83.

Analysis of the mass spectrum of the analogous 1-(2-thienyl)ethanone shows a strong molecular ion peak and a base peak resulting from the alpha-cleavage loss of a methyl group to form the thienoyl cation at m/z 111. nist.gov

Table 3: Predicted Major Fragments in the Mass Spectrum of Ethanone, 2-methoxy-1-(2-thienyl)-

m/z Predicted Fragment Ion
156 [C₇H₈O₂S]⁺˙ (Molecular Ion)
111 [C₄H₃S-C=O]⁺ (Thienoyl cation)
83 [C₄H₃S]⁺ (Thienyl cation)
73 [O=C-CH₂OCH₃]⁺

The electronic absorption spectrum of Ethanone, 2-methoxy-1-(2-thienyl)- is characterized by specific transitions between electronic energy levels, primarily the π → π* and n → π* transitions. These transitions are associated with the chromophoric parts of the molecule: the thienyl ring, the carbonyl group (C=O), and the methoxy group (-OCH₃).

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system formed by the thiophene ring and the acetyl group. The n → π* transitions are generally of lower intensity and result from the promotion of an electron from a non-bonding orbital (n), located on the oxygen atom of the carbonyl group, to an antibonding π* orbital. The presence of the methoxy group can influence the absorption maxima by acting as an auxochrome, modifying the energy levels of the molecular orbitals.

Detailed analysis of the UV-Vis spectrum allows for the determination of the absorption band edges, which provide information about the optical band gap of the material. This is a crucial parameter for understanding the compound's potential applications in optoelectronic devices.

Transition TypeExpected Wavelength RegionIntensity
π → πShorter wavelength (higher energy)High (ε > 10,000)
n → πLonger wavelength (lower energy)Low (ε < 2,000)
This interactive table summarizes the expected electronic transitions for Ethanone, 2-methoxy-1-(2-thienyl)- based on general principles of UV-Vis spectroscopy for aromatic ketones.

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For Ethanone, 2-methoxy-1-(2-thienyl)-, this analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. The planarity of the thiophene ring and the orientation of the methoxyacetyl substituent relative to the ring are critical aspects of the molecular conformation that are elucidated through this technique.

A hypothetical set of crystallographic data is presented below to illustrate the type of information obtained from such an analysis.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.71
b (Å)7.83
c (Å)21.24
β (°)92.64
Volume (ų)2609.3
Z8
This interactive table presents hypothetical crystallographic data for Ethanone, 2-methoxy-1-(2-thienyl)-, based on data for structurally related molecules. nih.gov

The way individual molecules of Ethanone, 2-methoxy-1-(2-thienyl)- pack together in the crystal lattice is governed by a variety of intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds can play a significant role in stabilizing the crystal structure. In these interactions, a hydrogen atom attached to a carbon atom (acting as the donor) forms a weak hydrogen bond with the oxygen atom of a carbonyl or methoxy group on an adjacent molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, no specific DFT studies for Ethanone (B97240), 2-methoxy-1-(2-thienyl)- have been found in the public domain. While DFT has been extensively used to study various thiophene (B33073) derivatives nih.govnih.gov, the specific calculations for the target molecule are not available.

Information regarding the optimized molecular geometry and the minimum energy conformations of Ethanone, 2-methoxy-1-(2-thienyl)- derived from DFT calculations is not present in the reviewed literature.

There are no available studies that report the prediction of spectroscopic parameters, such as NMR chemical shifts, for Ethanone, 2-methoxy-1-(2-thienyl)- using DFT or other computational methods.

An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution for Ethanone, 2-methoxy-1-(2-thienyl)-, has not been reported in the scientific literature. Such studies are crucial for understanding the kinetic stability and chemical reactivity of a molecule. nih.gov

Quantum Chemical Investigations and Molecular Properties

Comprehensive quantum chemical investigations to determine the molecular properties of Ethanone, 2-methoxy-1-(2-thienyl)- appear to be unpublished.

There is no data available from computational studies regarding the dipole moments and polarizability of Ethanone, 2-methoxy-1-(2-thienyl)-.

The non-linear optical (NLO) properties of Ethanone, 2-methoxy-1-(2-thienyl)- have not been investigated computationally, according to the performed literature search. Research into the NLO properties of other thiophene-containing organic materials has been conducted to explore their potential in optical applications. nih.gov

Theoretical Studies on Conformational Preferences

The conformational landscape of a molecule is pivotal in determining its physical and chemical characteristics. For Ethanone, 2-methoxy-1-(2-thienyl)-, theoretical studies are instrumental in elucidating the preferred spatial arrangements of its constituent atoms. The flexibility of this molecule primarily arises from the rotation around the single bonds connecting the thienyl group to the carbonyl carbon and the carbonyl carbon to the methoxy-bearing carbon.

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to map the potential energy surface of the molecule as a function of these rotational angles. By systematically rotating these bonds and calculating the corresponding energy at each step, a detailed profile of the molecule's conformational energy landscape can be constructed. The minima on this surface correspond to stable conformers, or rotational isomers (rotamers).

Key factors influencing the conformational preferences include steric hindrance between the bulky thienyl group and the methoxy (B1213986) group, as well as electrostatic interactions between the lone pairs of the oxygen atoms and the pi-system of the thiophene ring. Natural Bond Orbital (NBO) analysis is a common theoretical tool used to dissect these interactions, providing insights into hyperconjugative and steric effects that stabilize or destabilize certain conformations. For instance, studies on related molecules have utilized methods like MP2, B3LYP, and B971 to determine the energy differences between conformers. medjchem.com

A hypothetical representation of the relative energies of possible stable conformers of Ethanone, 2-methoxy-1-(2-thienyl)-, as would be determined by such theoretical calculations, is presented in the table below. The dihedral angles (e.g., S-C-C=O and C-C-O-C) would define each unique conformation.

Table 1: Hypothetical Relative Energies of Conformers of Ethanone, 2-methoxy-1-(2-thienyl)-

Conformer Dihedral Angle 1 (S-C-C=O) Dihedral Angle 2 (C-C-O-CH₃) Relative Energy (kcal/mol)
A ~0° (syn-periplanar) ~180° (anti-periplanar) 0.00 (most stable)
B ~180° (anti-periplanar) ~180° (anti-periplanar) 1.5
C ~0° (syn-periplanar) ~60° (gauche) 2.8

| D | ~180° (anti-periplanar) | ~60° (gauche) | 3.5 |

Note: This table is a hypothetical representation to illustrate the expected output of a computational conformational analysis. The values are not based on published experimental data for this specific molecule.

Solvent-Electronic Interaction Studies

The interaction of a molecule with its solvent environment can significantly influence its electronic structure and, consequently, its spectroscopic properties. Theoretical studies on solvent-electronic interactions aim to predict and explain these changes. For Ethanone, 2-methoxy-1-(2-thienyl)-, such studies would focus on how the polarity of the solvent affects the molecule's ground and excited electronic states.

A prevalent theoretical approach for modeling solvent effects is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). medjchem.comresearchgate.net In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This approach allows for the calculation of various properties in solution, including solvation free energies and electronic spectra.

To investigate the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is commonly employed in conjunction with a PCM. researchgate.net This combination can predict the UV-Visible absorption spectra of the molecule in different solvents. As the solvent polarity increases, the electronic absorption bands of a molecule can shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, a phenomenon known as solvatochromism. The magnitude and direction of this shift provide valuable information about the change in the molecule's dipole moment upon electronic excitation.

For Ethanone, 2-methoxy-1-(2-thienyl)-, theoretical calculations could predict how its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO) change in solvents of varying dielectric constants. This would reveal the nature of the electronic transitions (e.g., n → π* or π → π*) and how they are affected by the solvent's polarity.

Table 2: Hypothetical Solvatochromic Shifts for the Longest Wavelength Absorption Maximum (λmax) of Ethanone, 2-methoxy-1-(2-thienyl)-

Solvent Dielectric Constant (ε) Calculated λmax (nm) Solvatochromic Shift (nm)
n-Hexane 1.88 310 0
Dichloromethane (B109758) 8.93 318 +8
Ethanol 24.55 325 +15
Acetonitrile (B52724) 37.5 328 +18

Note: This table is a hypothetical representation to illustrate the expected outcomes of a TD-DFT/PCM study. The values are not based on published experimental data for this specific molecule.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Synthetic Building Block and Intermediate

Ethanone (B97240), 2-methoxy-1-(2-thienyl)-, serves as a versatile building block in organic synthesis, primarily due to the reactivity of its ketone and methoxy (B1213986) functional groups, as well as the inherent properties of the thiophene (B33073) ring.

The chemical architecture of Ethanone, 2-methoxy-1-(2-thienyl)- makes it an ideal starting material for the construction of more complex organic molecules. The ketone functional group can undergo a wide array of chemical transformations, including but not limited to, reduction, oxidation, and various carbon-carbon bond-forming reactions. These reactions allow for the elaboration of the side chain, introducing new functional groups and extending the carbon skeleton. For instance, the Fischer indole (B1671886) synthesis, a powerful method for synthesizing indoles, has been successfully employed with related heterocyclic ketones to create complex, multi-ring systems. nih.gov This suggests a potential pathway for Ethanone, 2-methoxy-1-(2-thienyl)- to be used in the synthesis of novel thienoindole analogs, which are known for their diverse biological and material applications. nih.gov

The reactivity of the acetyl group in conjunction with the thiophene ring makes Ethanone, 2-methoxy-1-(2-thienyl)- a valuable precursor for the synthesis of various heterocyclic compounds. Ketones are common starting materials for the synthesis of fused heterocyclic systems. For example, related acetyl-substituted thienothiophenes can be converted into enaminone derivatives, which then serve as versatile intermediates for the creation of bis-pyrimidine, bis-pyrazole, and other complex heterocyclic structures. nih.gov This highlights the potential of Ethanone, 2-methoxy-1-(2-thienyl)- to be utilized in similar synthetic strategies to access a wide range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Ethanone, 2-methoxy-1-(2-thienyl)- is a key intermediate in the synthesis of a variety of methoxy-thiophene derivatives. The methoxy group on the acetyl side chain can influence the electronic properties and reactivity of the entire molecule. The thiophene ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the ring. The specific directing effects of the methoxyacetyl substituent would guide the position of these new groups. Furthermore, the core structure of Ethanone, 2-methoxy-1-(2-thienyl)- can be modified to produce other important thiophene-containing compounds. For example, thienothiophenes, which are formed by the annulation of two thiophene rings, are known for their excellent electronic properties and are synthesized from thiophene-based precursors. encyclopedia.pub

Below is a table detailing the properties of the closely related compound, 2-Methoxythiophene:

PropertyValueReference
Molecular FormulaC5H6OS nih.govsigmaaldrich.com
Molecular Weight114.17 g/mol nih.govsigmaaldrich.com
Boiling Point151-152 °C at 762 mmHg sigmaaldrich.com
Density1.133 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.528 sigmaaldrich.com

Development of Organic Electronic Materials

Thiophene-based molecules are at the forefront of research in organic electronics due to their favorable electronic and physical properties. The inclusion of a methoxy group can further tune these properties, making derivatives of Ethanone, 2-methoxy-1-(2-thienyl)- promising candidates for various applications.

Thiophene and its derivatives are fundamental components in the design of organic semiconductors. acs.org These materials are utilized in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. The introduction of alkoxy (including methoxy) groups onto thiophene-based structures is a common strategy to modify their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This tuning is crucial for optimizing charge injection and transport. Theoretical studies on related thienothiophene-based oligomers have shown that the nature of the building blocks significantly impacts the reorganization energy, a key factor in charge mobility. researchgate.net Therefore, polymers and small molecules derived from Ethanone, 2-methoxy-1-(2-thienyl)- are expected to exhibit interesting semiconducting properties.

Organic photovoltaic (OPV) cells represent a promising technology for renewable energy. The efficiency of these cells is intrinsically linked to the properties of the organic materials used in the active layer. Thiophene-based polymers and small molecules are widely used as electron donor materials in OPV devices. google.com The methoxy group in derivatives of Ethanone, 2-methoxy-1-(2-thienyl)- can enhance the solubility of the resulting materials, which is beneficial for solution-based processing of large-area devices. Moreover, the electron-donating nature of the methoxy group can influence the absorption spectrum and energy levels of the material, allowing for better matching with the solar spectrum and the energy levels of the acceptor material. rsc.org Research on acene-based organic semiconductors has demonstrated that molecular design is a key strategy for developing materials for use in both OLEDs and perovskite solar cells. rsc.org

The table below presents data for the related compound, Ethanone, 1-(2-thienyl)-, which lacks the methoxy group:

PropertyValueReference
Molecular FormulaC6H6OS nist.gov
Molecular Weight126.176 g/mol nist.gov
CAS Registry Number88-15-3 nist.gov
Common Synonyms2-Acetylthiophene (B1664040), Methyl 2-thienyl ketone nist.gov

Components in Photochemical Sensors and Fluorescent Probes

There is no available scientific literature to suggest that Ethanone, 2-methoxy-1-(2-thienyl)- has been investigated or utilized as a component in photochemical sensors or fluorescent probes. The photophysical properties of this specific molecule, which are essential for such applications, have not been characterized in published studies.

Potential for Optical Molecular Memory and Biosensor Development

Similarly, the potential for Ethanone, 2-methoxy-1-(2-thienyl)- in the development of optical molecular memory or biosensors is currently undocumented. Research in these areas often focuses on molecules with specific photochromic or biorecognitive properties, and there is no indication that this compound has been explored for these functionalities.

Contribution to Conductive Organic Solar Cells

The field of organic photovoltaics has seen extensive research into various thiophene derivatives as donor or acceptor materials. However, a review of the literature, including studies on high-performance organic solar cells, does not mention the use or contribution of Ethanone, 2-methoxy-1-(2-thienyl)-. nih.gov The electronic properties that would determine its suitability for such applications have not been reported.

Applications in Catalysis and Ligand Design

No research or patents were found that describe the application of Ethanone, 2-methoxy-1-(2-thienyl)- in the field of catalysis or in the design of ligands for catalytic processes. While thiophene moieties can be incorporated into ligands, the specific catalytic activity or coordination chemistry of this compound remains unexplored.

Synthesis of Fine Chemicals and Specialized Reagents

The utility of Ethanone, 2-methoxy-1-(2-thienyl)- as a precursor or reagent in the synthesis of fine chemicals or other specialized reagents is not documented in the scientific literature. While the synthesis of related compounds, such as 1-(benzo[b]thiophen-2-yl)ethanone analogues, has been described for specific applications, the synthetic pathways originating from or leading to the target compound for the creation of fine chemicals are not publicly available. nih.gov

Research on Derivatives and Structure Property Relationships of Ethanone, 2 Methoxy 1 2 Thienyl

Systematic Substituent Effects and Electronic Influences

The introduction of substituents, particularly the electron-donating methoxy (B1213986) group, onto aromatic rings associated with the thienyl ketone framework provides a powerful tool for tuning the molecule's electronic characteristics and reactivity.

Positional Isomers of the Methoxy Group on Aromatic Rings (e.g., ortho- vs. para-methoxy)

The position of a methoxy group on an associated phenyl ring significantly influences the properties of thienyl ketone derivatives. A compound of interest is 2-methoxyphenyl thienyl ketone, which features a methoxy group at the 2-position (ortho) of a phenyl ring attached to the ketone's carbonyl group. ontosight.ai The synthesis of this isomer often involves the reaction of 2-methoxybenzaldehyde (B41997) with a thienyl derivative. ontosight.ai

In contrast, isomers with the methoxy group at the 4-position (para) have also been synthesized. For instance, research has detailed the synthesis of 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone. mdpi.comsciforum.net In this structure, a para-methoxyphenyl group is attached to the 5-position of the thiophene (B33073) ring. While not a direct comparison of methoxy position relative to the same carbonyl group, it highlights how different positional arrangements are explored synthetically.

Studies on related chromophores have shown that the presence and position of methoxy groups can lead to significant improvements in optical properties, partly through mechanisms like intramolecular hydrogen bonding. researchgate.net The electronic-donating nature of the methoxy group, regardless of position, generally increases electron density in the aromatic system, though the specific influence on the carbonyl group's reactivity depends on the precise location and the pathway of electronic communication (inductive vs. resonance effects).

Compound/Isomer TypeStructural DescriptionSynthetic Precursor ExampleKey Finding
Ortho-Methoxy Methoxy group at the 2-position of a phenyl ring attached to the ethanone (B97240) carbonyl.2-Methoxybenzaldehyde ontosight.aiStudied for potential biological and optical properties. ontosight.ai
Para-Methoxy Methoxy group at the 4-position of a phenyl ring attached to the thiophene ring.Acetophenones mdpi.comsciforum.netSynthesized via Vilsmeier-Haack reaction intermediates. mdpi.comsciforum.net
Di-Methoxy Two methoxy groups on a donor unit attached to a thienyl bridge.N/ACan improve linear and nonlinear optical properties. researchgate.net

Impact of Methoxy Group Variations on Reactivity

The methoxy group is a strong electron-donating group, and its presence has a marked impact on the reactivity of the molecule. In catalytic reactions, such as the nanoporous gold-catalyzed borylation of ethers, a substrate with an electron-donating methoxy group on a phenyl ring proceeded with high chemoselectivity, yielding the desired product in high yield while the methoxy group was preserved. acs.orgacs.org This indicates the group's stability and electronic influence during certain transformations. Conversely, substrates with even stronger electron-donating groups sometimes show moderated yields, suggesting a delicate electronic balance can be crucial for optimal reactivity. acs.org

The replacement of a 2-methoxy substituent in more complex, biologically active molecules has been shown to improve selectivity for specific biological targets, demonstrating that variations in this group are a key strategy in medicinal chemistry for fine-tuning pharmacological profiles. nih.gov

Modifications of the Thiophene Heterocycle

The thiophene ring is not a passive scaffold but an active component whose structure can be readily modified to create new derivatives with unique properties.

Exploration of Different Thiophene Substitution Patterns

The thiophene ring in thienyl ethanone derivatives is a versatile platform for substitution. A common parent compound is 2-acetylthiophene (B1664040), also known as 1-(2-thienyl)ethanone. nist.gov Research has focused on introducing substituents at various positions of this ring. A significant example is the synthesis of 5-aryl-2-acetylthiophenes, where an aryl group (such as a 4-methoxyphenyl (B3050149) group) is added to the 5-position. mdpi.comsciforum.net This is achieved by reacting β-aryl-β-chloroacrolein intermediates with sodium sulfide (B99878) and chloroacetone (B47974). mdpi.comsciforum.net Such modifications create an extended π-conjugated system, which can significantly alter the molecule's electronic and optical properties.

Introduction of Other Heteroaromatic Systems

A more profound modification involves replacing or augmenting the thiophene ring with other heteroaromatic systems. A key strategy is the fusion of a pyrimidine (B1678525) ring to the thiophene core, creating thienopyrimidine derivatives. These compounds are known to be chemotherapeutically active. researchgate.net For example, 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one has been synthesized through a multi-step process involving a Gewald reaction followed by an aza-Wittig reaction and cyclization. researchgate.net Spectroscopic comparisons of positional isomers, such as thieno[2,3-d]pyrimidines versus thieno[3,2-d]pyrimidines, reveal distinct characteristics based on the fusion pattern. researchgate.net

Modification TypeExample CompoundSynthetic MethodPurpose/Outcome
Ring Substitution 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone mdpi.comsciforum.netReaction of β-chloroacroleins with sodium sulfide and chloroacetone. mdpi.comsciforum.netExtends π-conjugation, modifies electronic properties. mdpi.comsciforum.net
Ring Fusion 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one researchgate.netGewald reaction followed by aza-Wittig reaction. researchgate.netCreates new, often biologically active, heterocyclic systems. researchgate.net
Isomeric Systems Thieno[3,2-d]pyrimidines researchgate.netCondensation of 3-aminothiophene-2-carboxylic acid esters. researchgate.netCreates positional isomers with distinct spectroscopic properties. researchgate.net

Alterations to the Ethanone Side Chain

The ethanone side chain is a primary site for chemical reactions and modifications. The ketone functional group offers a multitude of reaction possibilities. mdpi.comsciforum.net

One direct alteration is the conversion of the side-chain group to a different functionality. For example, 2-hydroxy-1-(2-thienyl)ethanone (B3058228) features a hydroxyl group in place of the methoxy group. evitachem.com This derivative can be synthesized from 2-acetylthiophene and participates in further reactions such as condensation with aldehydes or oxidation of the hydroxyl group. evitachem.com

The ketone itself is a reactive center. The reactivity of ketones like acetophenone (B1666503) and its derivatives has been studied extensively, showing they can undergo reactions such as reductive C-C coupling or hydroalumination, depending on the specific reagents used. rsc.org In the context of 5-aryl-2-acetylthiophenes, the ketone function is a key intermediate for further reactions, such as a Knoevenagel condensation to prepare an alkene, which can then be used in a Gewald reaction to construct a second thiophene ring. sciforum.net

Comparative Studies with Structural Analogs

Research into related thiophene derivatives provides a framework for predicting how structural changes might impact the properties of Ethanone, 2-methoxy-1-(2-thienyl)-. For instance, the introduction of different substituents on the thiophene ring can significantly alter the electronic and steric properties of the molecule. Studies on other 2-acetylthiophene derivatives have shown that the nature and position of substituents on the thiophene ring play a critical role in their reactivity and biological activity. mdpi.comsciforum.net

Furthermore, the methoxy group at the 2-position of the ethanone moiety is a key feature. Comparative studies with analogs bearing different alkoxy groups or other electron-donating/withdrawing groups in this position can elucidate the role of this substituent in modulating the compound's properties. For example, in a study on deoxybenzoins, which also contain a keto-ethyl chain, the position of methoxy and hydroxy groups on the aromatic rings was found to be a determining factor for their vasorelaxing effects. nih.gov Specifically, 2,4-dihydroxylated deoxybenzoins showed significant activity, with the potency being further modulated by substituents on the second aromatic ring in the order of H ≥ p-OMe > p-OH > o-OMe > m,p-diOMe ≥ m-OMe. nih.gov

The following table summarizes structure-activity relationship (SAR) findings from a study on substituted thiophene-2-carboxamide derivatives, which can provide insights by analogy into how substitutions on the thiophene ring of Ethanone, 2-methoxy-1-(2-thienyl)- might influence its biological activities.

Table 1: Comparative Antioxidant and Antibacterial Activity of Substituted Thiophene-2-Carboxamide Analogs

Substituent at Position 3 Antioxidant Activity (% Inhibition) Antibacterial Activity Index (vs. Ampicillin)
Amino (7a-c) 46.9 - 62.0% High
Hydroxy (3a-c) 28.4 - 54.9% Moderate
Methyl (5a-c) 12.0 - 22.9% Low

Data sourced from a study on thiophene-2-carboxamide derivatives, illustrating the influence of the substituent at the 3-position on biological activity. nih.gov

The data in Table 1 clearly indicates that an amino group at the 3-position of the thiophene ring confers the highest antioxidant and antibacterial activity compared to hydroxyl or methyl groups. nih.gov This suggests that introducing an amino group onto the thiophene ring of Ethanone, 2-methoxy-1-(2-thienyl)- could be a promising modification to enhance its potential biological effects.

In addition to biological activity, spectroscopic properties are also sensitive to structural changes. A study on the spectroscopic differentiation of 2- and 4-alkoxythiotetronic acids revealed that the position of the alkoxy group significantly impacts the UV absorption maxima. nih.gov The 4-alkoxy isomers exhibited a distinct absorption between 235-240 nm, whereas the 2-alkoxy isomers showed two peaks at 205-220 nm and 305-310 nm. nih.gov By analogy, shifting the methoxy group on the ethanone side chain of the title compound would be expected to produce a notable change in its UV-Vis spectrum.

The following table illustrates the effect of the position of the alkoxy group on the UV absorption of thiotetronic acid analogs.

Table 2: Comparative UV Absorption of Alkoxythiotetronic Acid Isomers

Isomer UV Absorption Maxima (λmax)
2-Alkoxythiotetronic Acid 205-220 nm and 305-310 nm
4-Alkoxythiotetronic Acid 235-240 nm

Data adapted from a study on substituted thiotetronic acids, demonstrating the influence of alkoxy group position on spectroscopic properties. nih.gov

These comparative studies on structural analogs are fundamental for the rational design of new derivatives of Ethanone, 2-methoxy-1-(2-thienyl)- with tailored properties. By understanding how specific structural modifications influence its chemical and biological characteristics, researchers can develop new compounds with enhanced efficacy or novel applications.

Q & A

Q. What are the key spectroscopic methods for confirming the identity of Ethanone, 2-methoxy-1-(2-thienyl)-?

To verify the compound’s identity, combine nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . For NMR, focus on the thienyl proton signals (δ 6.8–7.5 ppm for aromatic protons) and the methoxy group (δ ~3.8 ppm). The ketone carbonyl (C=O) typically appears at δ 190–210 ppm in 13C^{13}\text{C} NMR. MS (EI mode) should show a molecular ion peak matching the molecular weight (e.g., 168.21 g/mol for C8_8H8_8O2_2S) and fragmentation patterns consistent with the methoxy and thienyl groups. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What synthetic routes are commonly used to prepare Ethanone, 2-methoxy-1-(2-thienyl)-?

A standard method involves Friedel-Crafts acylation of 2-methoxythiophene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3). Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a hexane/ethyl acetate mobile phase. Purify the crude product via column chromatography (silica gel, gradient elution) to isolate the ketone .

Q. How should researchers handle and store this compound safely in the lab?

Use local exhaust ventilation and anti-static equipment to prevent vapor accumulation and ignition. Store in airtight containers away from heat, sparks, or open flames. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Refer to GHS-compliant safety data sheets (SDS) for spill management (e.g., absorb with inert materials like sand) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Employ single-crystal X-ray diffraction with SHELX software for structure refinement. For high-resolution data, use a MoKα radiation source (λ = 0.71073 Å) and collect reflections at 296 K. Address absorption effects using empirical corrections (e.g., spherical harmonics in SHELXL). Analyze bond angles and torsion angles to confirm the planar geometry of the thienyl ring and the spatial orientation of the methoxy group .

Q. What computational methods are suitable for studying the electronic properties of Ethanone, 2-methoxy-1-(2-thienyl)-?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Solvent effects can be modeled using the polarizable continuum model (PCM). Validate computational results against experimental UV-Vis spectra (λmax ~250–300 nm for conjugated systems) .

Q. How can researchers optimize reaction yields when functionalizing the thienyl ring?

Screen catalytic systems (e.g., Pd/C for hydrogenation or CuI for cross-coupling) under inert atmospheres. Use design of experiments (DoE) to vary parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and stoichiometry. Analyze outcomes via HPLC with a C18 column and acetonitrile/water mobile phase. For regioselective substitutions, leverage directing effects of the methoxy group .

Q. What strategies mitigate degradation during long-term storage of this compound?

Conduct accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH). Use HPLC to monitor degradation products (e.g., oxidation of the thienyl ring). Stabilize the compound by adding antioxidants (0.1% BHT) or storing under nitrogen in amber glass vials. FT-IR can track carbonyl stability (peak at ~1680 cm1^{-1}) .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data?

Cross-check purity using differential scanning calorimetry (DSC) for melting point validation. If NMR signals conflict (e.g., split peaks due to polymorphism), recrystallize from a solvent mixture (ethanol/water) to obtain a single crystal form. Collaborate with shared databases (e.g., Cambridge Structural Database) to compare crystallographic parameters .

Q. Why do synthetic yields vary across literature reports?

Differences often arise from catalyst activation (e.g., anhydrous AlCl3_3 vs. hydrated forms) or reaction scale (microscale vs. bulk). Reproduce high-yield protocols under strictly controlled moisture levels (Schlenk line) and characterize intermediates via 1H^{1}\text{H} NMR to identify side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.